molecular formula C13H19NO3 B5461642 2-(4-butoxyphenoxy)-N-methylacetamide

2-(4-butoxyphenoxy)-N-methylacetamide

Cat. No. B5461642
M. Wt: 237.29 g/mol
InChI Key: REVGTLIPYFBWCC-UHFFFAOYSA-N
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Description

2-(4-butoxyphenoxy)-N-methylacetamide, also known as BMA-12, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMA-12 belongs to a class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have various biological effects.

Mechanism of Action

2-(4-butoxyphenoxy)-N-methylacetamide exerts its biological effects through activation of PPARs, which are nuclear receptors that regulate gene expression. PPARs play a crucial role in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. 2-(4-butoxyphenoxy)-N-methylacetamide selectively activates PPARα and PPARδ, which have been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and inflammation.
Biochemical and Physiological Effects
2-(4-butoxyphenoxy)-N-methylacetamide has been shown to have various biochemical and physiological effects in animal models and cell culture studies. These effects include:
- Increased fatty acid oxidation and decreased lipid accumulation in liver and muscle cells
- Improved glucose tolerance and insulin sensitivity in diabetic animals
- Reduced inflammation and oxidative stress in various tissues
- Neuroprotective effects and improved cognitive function in animal models of Alzheimer's disease
- Inhibition of tumor growth and induction of apoptosis in cancer cells

Advantages and Limitations for Lab Experiments

2-(4-butoxyphenoxy)-N-methylacetamide has several advantages for lab experiments, including its high potency and selectivity for PPARα and PPARδ, its stability in biological fluids, and its ability to penetrate the blood-brain barrier. However, 2-(4-butoxyphenoxy)-N-methylacetamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several potential future directions for research on 2-(4-butoxyphenoxy)-N-methylacetamide, including:
- Further studies on its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases
- Development of more potent and selective PPAR agonists based on the structure of 2-(4-butoxyphenoxy)-N-methylacetamide
- Studies on the effects of 2-(4-butoxyphenoxy)-N-methylacetamide in combination with other drugs or therapies for cancer and metabolic disorders
- Investigation of the molecular mechanisms underlying the effects of 2-(4-butoxyphenoxy)-N-methylacetamide on lipid metabolism, glucose homeostasis, and inflammation
- Clinical trials to evaluate the safety and efficacy of 2-(4-butoxyphenoxy)-N-methylacetamide in humans with various diseases.

Synthesis Methods

2-(4-butoxyphenoxy)-N-methylacetamide can be synthesized through a series of chemical reactions starting from 4-butoxyphenol and methyl chloroacetate. The synthesis involves the use of various reagents and catalysts, and the final product is obtained through purification and isolation steps.

Scientific Research Applications

2-(4-butoxyphenoxy)-N-methylacetamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and metabolic disorders. In neurology, 2-(4-butoxyphenoxy)-N-methylacetamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In oncology, 2-(4-butoxyphenoxy)-N-methylacetamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In metabolic disorders, 2-(4-butoxyphenoxy)-N-methylacetamide has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.

properties

IUPAC Name

2-(4-butoxyphenoxy)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-4-9-16-11-5-7-12(8-6-11)17-10-13(15)14-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVGTLIPYFBWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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